molecular formula C3H8 B3334546 Propane-1,1,1,2,3,3,3-d7 CAS No. 92565-91-8

Propane-1,1,1,2,3,3,3-d7

Cat. No.: B3334546
CAS No.: 92565-91-8
M. Wt: 51.14 g/mol
InChI Key: ATUOYWHBWRKTHZ-YYWVXINBSA-N
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Description

Propane-1,1,1,2,3,3,3-d7 is a deuterated form of propane, where seven hydrogen atoms are replaced by deuterium atoms. This isotopic labeling makes it a valuable compound in various scientific research applications. The molecular formula of this compound is CH3CHDCD3, and it has a molecular weight of 51.14 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propane-1,1,1,2,3,3,3-d7 can be synthesized through the reduction of per-deuterioacetone using titanium (IV) isopropylate in diethyl ether . The reaction involves heating and reduction processes to achieve the desired isotopic substitution.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is typically produced in specialized laboratories that handle stable isotopes. The production involves careful control of reaction conditions to ensure high isotopic purity, often exceeding 98% .

Chemical Reactions Analysis

Types of Reactions

Propane-1,1,1,2,3,3,3-d7 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form deuterated alcohols or ketones.

    Reduction: It can be reduced further to form simpler deuterated hydrocarbons.

    Substitution: It can participate in substitution reactions where deuterium atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to maintain the integrity of the deuterium atoms.

Major Products

The major products formed from these reactions include deuterated alcohols, ketones, and other hydrocarbons, which are valuable in various research applications.

Scientific Research Applications

Propane-1,1,1,2,3,3,3-d7 is extensively used in scientific research due to its unique isotopic properties. Some of its applications include:

    Chemistry: Used as a tracer in reaction mechanisms to study the behavior of hydrogen atoms in chemical reactions.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.

    Industry: Applied in the development of new materials and processes where isotopic labeling is required for detailed analysis.

Mechanism of Action

The mechanism by which Propane-1,1,1,2,3,3,3-d7 exerts its effects is primarily through isotopic labeling. The presence of deuterium atoms allows researchers to track the movement and transformation of the compound in various systems. This is particularly useful in studying reaction pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Propane-d8: Another deuterated form of propane with eight deuterium atoms.

    Propane-13C3: A carbon-13 labeled form of propane.

    Propane-2,2-d2: A deuterated form of propane with two deuterium atoms at the second carbon position.

Uniqueness

Propane-1,1,1,2,3,3,3-d7 is unique due to its specific isotopic labeling pattern, which makes it particularly useful for detailed mechanistic studies. Its high isotopic purity and specific deuterium placement provide distinct advantages in tracing and analyzing chemical and biological processes .

Properties

IUPAC Name

1,1,1,2,3,3,3-heptadeuteriopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8/c1-3-2/h3H2,1-2H3/i1D3,2D3,3D
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUOYWHBWRKTHZ-YYWVXINBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(C([2H])([2H])[2H])C([2H])([2H])[2H]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30440970
Record name Propane-1,1,1,2,3,3,3-d7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

51.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92565-91-8
Record name Propane-1,1,1,2,3,3,3-d7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propane-1,1,1,2,3,3,3-D7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propane-1,1,1,2,3,3,3-d7
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Reactant of Route 6
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